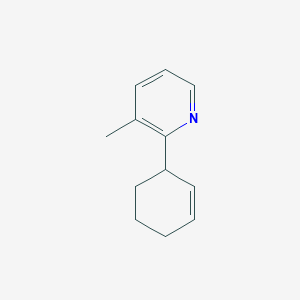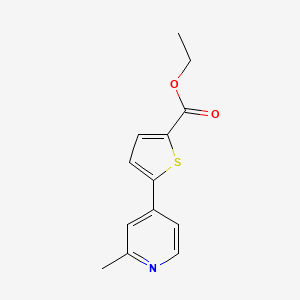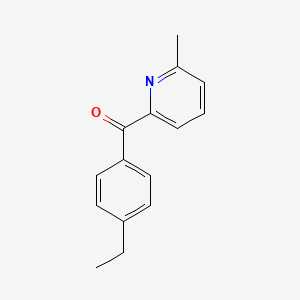
4-(4-Iodobenzoyl)isoquinoline
Vue d'ensemble
Description
4-(4-Iodobenzoyl)isoquinoline is a research chemical with the molecular formula C16H10INO and a molecular weight of 359.16 g/mol . It is not intended for human or veterinary use.
Synthesis Analysis
Isoquinoline synthesis has been greatly developed recently. The construction of the isoquinoline ring with atom- and step-economy has been the focus of intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . The syntheses of isoquinoline-fused rings are also included .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The density is predicted to be 1.655±0.06 g/cm3 .Chemical Reactions Analysis
Isoquinoline synthesis involves reactions such as palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 359.16 g/mol . The predicted density is 1.655±0.06 g/cm3, and the predicted boiling point is 482.8±25.0 °C .Applications De Recherche Scientifique
Applications pharmaceutiques
Les analogues de l'isoquinoléine constituent une classe importante de composés structurellement divers, largement utilisés comme produits pharmaceutiques . Ils sont devenus un centre d'intérêt pour la recherche thérapeutique en raison de leur large éventail de caractéristiques biologiques .
Traitement de diverses maladies
Les médicaments thérapeutiques à base d'isoquinoléine sont utilisés pour traiter une large gamme de maux, tels que les tumeurs, les maladies respiratoires, les infections, les maladies du système nerveux, les maladies cardiovasculaires et cérébrovasculaires, les maladies endocriniennes et métaboliques .
Essais cliniques
Au moins 38 médicaments thérapeutiques à base d'isoquinoléine sont en application clinique ou en essais cliniques . Leur structure chimique et leur pharmacocinétique sont décrites en détail .
Photosensibilisateurs pour la production d'oxygène singulet
Les dérivés d'oxoisoaporphine, qui sont des alcaloïdes d'isoquinoléine, se sont avérés avoir des rendements quantiques élevés en oxygène singulet (Φ Δ) proches de l'unité, et une meilleure photostabilité que la phénalénone . Cela en fait des photosensibilisateurs efficaces pour la production d'oxygène singulet .
Photoprotection
Certains alcaloïdes d'isoquinoléine, lorsqu'ils sont irradiés, présentent un effet photoprotecteur . Ils agissent également comme photoprotecteurs dans les cultures de fibroblastes cellulaires .
Agents antibactériens
L'application biologique des alcaloïdes d'isoquinoléine comme agents antibactériens est un outil important et possible dans l'étude des composés à faible cytotoxicité et à forte réactivité en chimiothérapie antinéoplasique .
Industrie des colorants
Les dérivés de l'isoquinoléine et les sels d'isoquinolinium ont des applications prometteuses dans l'industrie des colorants .
Conception de médicaments
Le cycle isoquinoléine est un échafaudage privilégié qui est souvent préféré comme base structurelle pour la conception de médicaments . Il joue un rôle important dans la découverte de médicaments .
Safety and Hazards
Orientations Futures
Recent advances in isoquinoline synthesis have focused on the construction of the isoquinoline ring with atom- and step-economy, focusing on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
Mécanisme D'action
Target of Action
Isoquinoline, a structural component of the compound, has been associated with various biological targets . The specific role of these targets can vary widely, depending on the exact structure and functional groups present in the isoquinoline derivative.
Mode of Action
Isoquinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes for 4-(4-Iodobenzoyl)isoquinoline would depend on its precise target and the biochemical context within which it is acting.
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a wide range of biochemical pathways, with downstream effects that can include alterations in signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
(4-iodophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZIUCRFDVOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279568 | |
| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-73-6 | |
| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


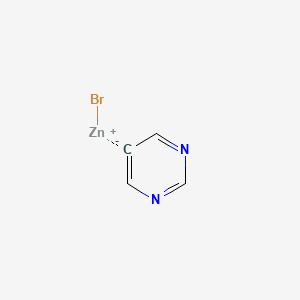
![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)
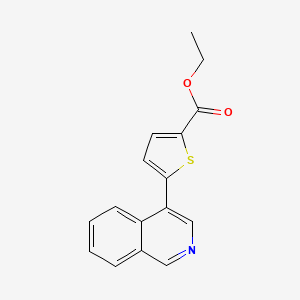
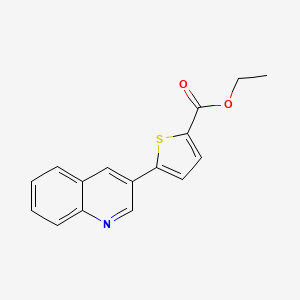
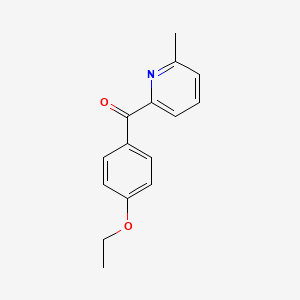


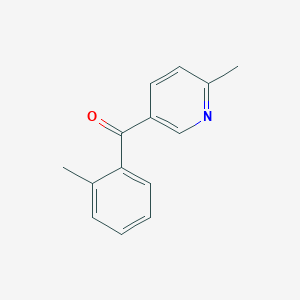
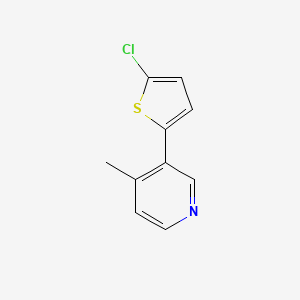
![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
